2,5-Difluoro-4-nitroaniline

Overview

Description

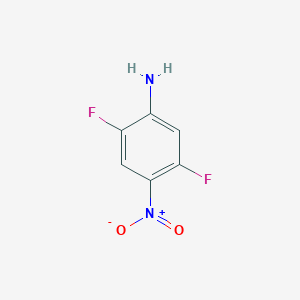

2,5-Difluoro-4-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2. It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 4th position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitroaniline typically involves the nitration of 2,5-difluoroaniline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is obtained through crystallization and filtration, followed by drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

Oxidation: The compound can undergo oxidation reactions where the amino group (if reduced) can be oxidized back to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.

Substitution: Sodium hydride in dimethylformamide, amines, and thiols.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed:

Reduction: 2,5-Difluoro-4-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Reformation of this compound from its reduced form.

Scientific Research Applications

2,5-Difluoro-4-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of drugs and diagnostic agents.

Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

- 2,4-Difluoro-4-nitroaniline

- 2,5-Difluoroaniline

- 4-Nitroaniline

Comparison: 2,5-Difluoro-4-nitroaniline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and physical properties. Compared to 2,4-Difluoro-4-nitroaniline, the position of the fluorine atoms affects the compound’s reactivity and stability. 2,5-Difluoroaniline lacks the nitro group, making it less reactive in certain chemical reactions. 4-Nitroaniline, without fluorine atoms, has different electronic properties and reactivity patterns.

Biological Activity

2,5-Difluoro-4-nitroaniline (DFNA) is an organic compound with the molecular formula C6H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including antimicrobial and anticancer properties, toxicity, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C6H4F2N2O2

- Molecular Weight : 174.11 g/mol

- Appearance : Pale yellow crystalline solid

The structural configuration of DFNA enhances its reactivity and stability, making it a valuable compound in both chemical synthesis and biological research.

Antimicrobial Properties

DFNA has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial strains, suggesting potential applications as an antimicrobial agent.

- Case Study : A study published in a peer-reviewed journal demonstrated that DFNA showed effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Research has also focused on the anticancer properties of DFNA. Preliminary studies suggest that DFNA may induce apoptosis in cancer cells.

- Mechanism of Action : The nitro group in DFNA can be reduced to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancerous cells.

- Research Findings : In vitro studies have shown that DFNA can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were reported to be significantly lower than those of some conventional chemotherapeutics.

Toxicity Profile

While DFNA has potential therapeutic applications, its toxicity must be carefully considered. Reports indicate that DFNA exhibits acute toxicity upon ingestion or skin contact.

- Toxicological Studies : Toxicity assessments classify DFNA as harmful under various safety regulations. Animal studies have shown that high doses can lead to liver and kidney damage.

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 200 mg/kg |

| Skin irritation | Moderate |

| Eye irritation | Severe |

The biological activity of DFNA is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with nucleophiles in biological systems, potentially leading to:

- Protein Modification : Reactive intermediates may covalently bind to amino acids in proteins, altering their function.

- DNA Interaction : There is potential for DNA intercalation, which can disrupt replication and transcription processes.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), DFNA may lead to cellular damage and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of DFNA, a comparison with structurally similar compounds provides insight into its distinct reactivity and activity profile.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,5-Difluoro-2-nitroaniline | C6H4F2N2O2 | Different position of nitro group; higher reactivity |

| 3,5-Difluoro-4-nitroaniline | C6H4F2N2O2 | Similar structure but different fluorine positioning |

| 2-Fluoro-4-nitroaniline | C6H4FNO2 | Only one fluorine atom; less complex reactivity |

Properties

IUPAC Name |

2,5-difluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGGCVMFSJQOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284589 | |

| Record name | 2,5-difluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542-36-5 | |

| Record name | 1542-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-difluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,5-Difluoro-4-nitroaniline in the synthesis of the studied benzimidazole derivatives?

A1: this compound serves as a crucial starting material in the multi-step synthesis of various benzimidazole derivatives. The research paper meticulously outlines a 10-step synthetic route beginning with this compound. [] Transformations such as acetylation, nitration, hydrolysis, and substitutions are employed to progressively modify this compound, ultimately leading to the desired benzimidazole structures. This highlights the versatility of this compound as a scaffold for building diverse chemical entities.

Q2: The research mentions the synthesis of benzimidazole carbamate and ester derivatives. Could you elaborate on the significance of these derivatives and their potential applications?

A2: The research focuses on synthesizing two specific types of benzimidazole derivatives: carbamates (9a-e) and esters (10a-d). [] These derivatives are particularly noteworthy due to their promising antimicrobial activities. Benzimidazole carbamates, like the synthesized 9a-e compounds, have shown potential as antifungal agents. The ester derivatives, 10a-d, along with the subsequent acetamide derivatives (11a-f), exhibited notable antimicrobial activity against Bacillus subtilis. [] This research suggests that modifications to the benzimidazole core structure, such as incorporating carbamate or ester groups, can significantly impact their biological profiles and potentially lead to the development of novel antimicrobial therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.